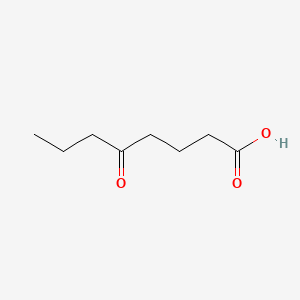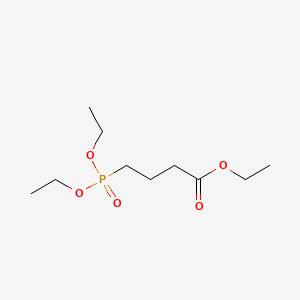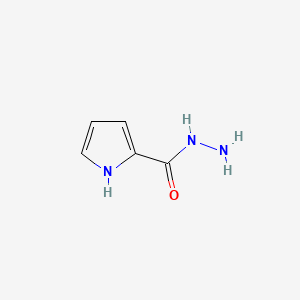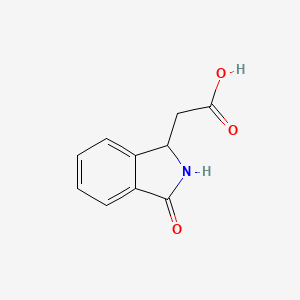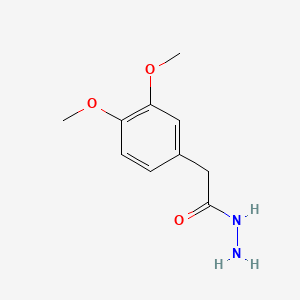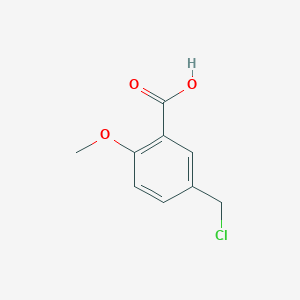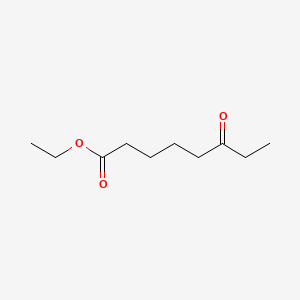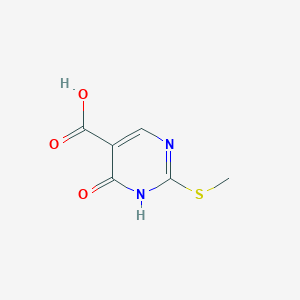
4-羟基-2-(甲硫基)嘧啶-5-羧酸
描述
“4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” is a chemical compound with the empirical formula C6H6N2O3S . It has a molecular weight of 186.19 g/mol . The compound is solid in form .
Molecular Structure Analysis
The compound has a pyrimidine ring with a hydroxy group at the 4th position and a methylthio group at the 2nd position . The carboxylic acid group is attached to the 5th position of the pyrimidine ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 186.19 g/mol . It has two hydrogen bond donors and five hydrogen bond acceptors . The exact mass is 186.00991323 g/mol . The compound is solid in form .科学研究应用
Medicine: Antiviral and Antibacterial Agent Synthesis
4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid is utilized in the synthesis of various antiviral and antibacterial agents. Its pyrimidine core is a crucial scaffold in many pharmaceutical compounds. The thiol and carboxylic acid functionalities allow for further chemical modifications, leading to the development of compounds with potential therapeutic effects against infectious diseases .
Agriculture: Pesticide Development
In agriculture, this compound serves as an intermediate in the synthesis of pesticides. Its ability to bind with various enzymes and receptors in pests makes it a valuable starting point for developing new pesticides that are more effective and environmentally friendly .
Industrial Chemistry: Material Synthesis
The chemical industry leverages 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid for the synthesis of advanced materials. Its molecular structure can be incorporated into polymers and coatings, enhancing their properties such as thermal stability and chemical resistance .
Environmental Impact: Degradation Studies
Environmental scientists study the degradation pathways and environmental impact of this compound. Understanding its breakdown products and their effects on ecosystems is vital for assessing the environmental safety of chemicals derived from it .
Biotechnology Research: Enzyme Inhibition
In biotechnological research, this compound is explored for its enzyme inhibition properties. It can act as a competitive inhibitor for enzymes that are crucial in the metabolism of microorganisms, which is beneficial for controlling the growth of certain bacteria or fungi in biotechnological applications .
Analytical Chemistry: Chromatography Standards
Analytical chemists use 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid as a standard or reference compound in chromatography. Its unique chemical signature helps in the calibration of instruments and the quantification of substances in complex mixtures .
Chemical Synthesis: Building Block
This compound is a versatile building block in organic synthesis. It is used to construct a wide range of heterocyclic compounds, which are essential in the development of new drugs and materials. Its reactivity allows for various chemical transformations, making it a valuable tool for synthetic chemists .
Material Science: Functional Material Development
In material science, researchers are investigating the use of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid in the development of functional materials. These materials have potential applications in electronics, photonics, and as sensors due to the compound’s electrical and optical properties .
属性
IUPAC Name |
2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c1-12-6-7-2-3(5(10)11)4(9)8-6/h2H,1H3,(H,10,11)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAJQWKFKCJUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304363 | |
| Record name | 2-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid | |
CAS RN |
397308-78-0 | |
| Record name | 2-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one](/img/structure/B1296276.png)
![2-[(4-Methylphenyl)sulfonylhydrazinylidene]acetic acid](/img/structure/B1296279.png)
![5,8-Dichloropyrido[2,3-d]pyridazine](/img/structure/B1296284.png)

